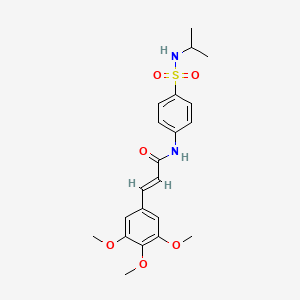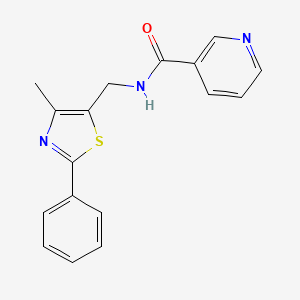![molecular formula C18H19N3O2 B2826995 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine CAS No. 477855-29-1](/img/structure/B2826995.png)
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine
Übersicht
Beschreibung
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
6,7-Dimethoxyquinazoline derivatives, including those similar to 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, have been explored for their antimalarial properties. The synthesis and evaluation of numerous 6,7-dimethoxyquinazoline-2,4-diamines have led to the discovery of compounds with promising antimalarial activity. This research highlights the potential of quinazolines in the development of new antimalarial drugs (Mizukawa et al., 2021).
Antiviral Activity
The compound 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (DPQ), closely related to this compound, binds specifically to the influenza A virus RNA promoter, demonstrating antiviral activity against influenza viruses. This finding suggests the potential application of quinazoline derivatives as antiviral agents (Lee et al., 2014).
Tyrosine Kinase Inhibition
Quinazoline derivatives have been studied for their ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing significant potential in cancer therapy. The research on fused tricyclic quinazoline analogues, including structures similar to this compound, demonstrates their effectiveness as ATP site inhibitors of EGFR, offering insights into the design of cancer therapeutics (Rewcastle et al., 1996).
Anti-Tubercular Activity
Research on 4-anilinoquinazolines has identified novel inhibitors of Mycobacterium tuberculosis, indicating the therapeutic potential of quinazoline derivatives, including those structurally related to this compound, in treating tuberculosis. This work emphasizes the importance of the quinazoline scaffold in developing new anti-tubercular agents (Asquith et al., 2019).
Wirkmechanismus
Target of Action
The primary target of the compound 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine is P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in cancer treatment .
Mode of Action
This compound acts as a P-gp inhibitor . It interacts with P-gp, blocking its activity and thereby increasing the intracellular accumulation of other cytotoxic agents . This results in an enhanced potency of these agents, reversing the drug resistance in cells .
Biochemical Pathways
The compound affects the P-gp mediated efflux pathway . By inhibiting P-gp, it prevents the efflux of cytotoxic agents from the cells, leading to an increased intracellular concentration of these agents . This can enhance the effectiveness of the cytotoxic agents and overcome drug resistance .
Pharmacokinetics
As a p-gp inhibitor, it can influence the pharmacokinetics of other drugs by increasing their bioavailability .
Result of Action
The compound has been shown to possess high potency, low cytotoxicity, and long duration of activity in reversing doxorubicin (DOX) resistance in K562/A02 cells . It also boosts the potency of other MDR-related cytotoxic agents with different structures .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-4-6-13(7-5-12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKWQVCFIIHGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2826921.png)
![1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2826923.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)



![N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2826931.png)


